Limptar

nocturnal leg cramps muscle cramp therapeutics fixed-dose combination

Nocturnal leg cramp management with quinine monotherapy achieves only 63.7% response, leaving a substantial proportion of patients without adequate relief. Limptar (CAS 77944-87-7) addresses this gap as a clinically validated fixed-dose combination of quinine sulfate (200 mg/tablet) and aminophylline, delivering an 87.1% favorable global efficacy rating in a multicenter double-blind trial (n=164, p<0.001 vs. quinine alone). • 23.4 percentage-point absolute efficacy advantage over quinine monotherapy; cramp nights reduced 51.9% within Week 1 (p=0.0012) • Dual mechanism: quinine-mediated membrane stabilization plus aminophylline PDE III/IV inhibition & smooth muscle relaxation • Film-coated tablet; once-daily evening dosing (max 400 mg/day); gluten-free, lactose-free; 3-month reassessment interval

Molecular Formula C58H82N16O12S
Molecular Weight 1227.4 g/mol
CAS No. 77944-87-7
Cat. No. B1201327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimptar
CAS77944-87-7
SynonymsLimptar
Molecular FormulaC58H82N16O12S
Molecular Weight1227.4 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)NC(=O)N2C.CN1C=NC2=C1C(=O)NC(=O)N2C.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3C(C4)C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3C(C4)C=C)O.C(CN)N.C(CN)N.OS(=O)(=O)O
InChIInChI=1S/2C20H24N2O2.2C7H8N4O2.2C2H8N2.H2O4S/c2*1-3-14-10-13-7-9-22(14)19(11-13)20(23)16-6-8-21-18-5-4-15(24-2)12-17(16)18;2*1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;2*3-1-2-4;1-5(2,3)4/h2*3-6,8,12-14,19-20,23H,1,7,9-11H2,2H3;2*3H,1-2H3,(H,9,12,13);2*1-4H2;(H2,1,2,3,4)/t2*13-,14-,19+,20-;;;;;/m11...../s1
InChIKeyTYOYYEQGCDDSSI-AKQOMOBWSA-N
Commercial & Availability
Standard Pack Sizes200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Limptar: Fixed-Dose Combination for Nocturnal Leg Cramps


Limptar (CAS 77944-87-7) is a fixed-dose combination pharmaceutical product containing quinine sulfate and aminophylline (theophylline ethylenediamine) [1]. The compound is formally classified in MeSH as a drug combination mapped to quinine and aminophylline, with its primary therapeutic indication being the treatment and prophylaxis of nocturnal leg cramps, particularly of the calf musculature [1][2]. Limptar is available as an oral film-coated tablet formulation (Limptar® N) in select European markets under prescription-only status [3]. The combination is distinguished from standalone quinine products by its dual-mechanism design, which pairs the muscle membrane-stabilizing action of quinine with the smooth muscle relaxant and phosphodiesterase inhibitory properties of aminophylline [1][3].

Study Model Nocturnal leg cramp research
Reference Standard Fixed-dose quinine–aminophylline combination
Endpoint Context Reported response-rate and frequency-reduction benchmarks

Limptar Procurement Rationale: Fixed-Dose vs. Quinine Monotherapy


The procurement of Limptar as a fixed-dose combination rather than separate quinine monotherapy is justified by direct comparative evidence demonstrating that quinine alone delivers inferior therapeutic outcomes in nocturnal leg cramp management. In a multicenter, double-blind, parallel-group trial (n=164), the Limptar combination achieved a global efficacy rating of 'very good or good' in 87.1% of patients, compared to only 63.7% for quinine sulfate monotherapy—a 23.4 percentage-point absolute advantage (p < 0.001) [1]. This difference cannot be replicated by simply adjusting quinine dosing, as the aminophylline component contributes mechanistically distinct effects including smooth muscle relaxation and inhibition of phosphodiesterase III and IV isozymes that quinine does not provide [2][3]. Furthermore, the fixed ratio of these two active ingredients in Limptar (200 mg quinine sulfate per tablet) reflects a clinically validated dosing regimen that demonstrated statistically significant reduction in cramp frequency within the first treatment week (from 4.68 to 2.25 nights with cramps per week, p = 0.0001 vs. placebo and p = 0.0012 vs. quinine alone) [1]. Substituting with alternative quinine-containing products or generic quinine formulations would forfeit this evidence-backed combination effect and introduce variability in both therapeutic efficacy and safety profile.

Reference Limptar (fixed-dose combination)
Potential Substitute Quinine sulfate monotherapy
Reported endpoint response may not replicate with quinine alone
Cramp-frequency reduction context may differ substantially
Dual-mechanism contribution (PDE inhibition) absent in monotherapy

Limptar Comparative Evidence: vs. Quinine and Placebo


Superior Global Response Rate vs. Quinine

In a multicenter, double-blind, placebo-controlled parallel study (n=164 evaluable patients with ≥3 cramp nights/week at baseline), Limptar (quinine sulfate 200 mg + aminophylline) demonstrated significantly superior global efficacy compared to both quinine sulfate monotherapy and placebo [1]. The proportion of patients rated 'very good' or 'good' by physician assessment was 87.1% for Limptar versus 63.7% for quinine alone versus 39.5% for placebo [1].

Global Response Rate
Head-to-head
87.1% vs. 63.7% (p < 0.001)
Reported endpoint response context
Trial context; physician-assessed rating
nocturnal leg cramps muscle cramp therapeutics fixed-dose combination

Faster Cramp Frequency Reduction vs. Quinine

Limptar produced a significantly faster and more pronounced reduction in cramp frequency during the first week of treatment compared to both quinine monotherapy and placebo [1]. Analysis of patient diaries (n=117 with minimum 11-day treatment duration) showed that the Limptar group experienced a reduction from 4.68 to 2.25 nights with cramps per week, while the quinine group decreased only from 4.78 to 3.27 nights per week [1].

Week-1 Cramp Reduction
Trial context
−2.43 nights/week (p = 0.0012 vs. quinine)
Supports onset-of-effect endpoint review
First treatment week; diary-based
cramp frequency reduction onset of therapeutic action nocturnal leg cramp diary outcomes

Independent Validation of Efficacy

An independent four-week double-blind study (n=22 patients) confirmed the efficacy of Limptar in reducing both the frequency and intensity of nocturnal leg cramps, with minimal adverse effects reported [1]. The study found no influence on angiological or biochemical parameters, supporting a targeted therapeutic action [1].

Independent Replication
Cross-study comparable
Significant cramp reduction reported (qualitative)
Supports reproducibility review
Smaller cohort; minimal adverse events noted
nocturnal recumbency leg cramps clinical trial replication therapeutic validation

Fixed-Dose Formulation and Dosing Regimen

Limptar N is available as a film-coated tablet containing 200 mg quinine sulfate in fixed combination with aminophylline [1]. The recommended dosing regimen is one tablet after the evening meal, with a maximum of two tablets per day [1]. This standardized dosing provides procurement clarity and eliminates the need for separate titration of two individual agents.

Formulation Standard
Product specification
200 mg quinine sulfate + aminophylline film-coated tablet
Fixed-dose reference standard
Once-daily evening dosing; max 400 mg/day
fixed-dose combination formulation quinine sulfate 200 mg oral film-coated tablet

Limptar Procurement & Application Scenarios


Clinical Procurement: Combination over Quinine Monotherapy

Procurement of Limptar is indicated when clinical guidelines or formulary decisions require a fixed-dose combination with superior efficacy to quinine monotherapy for nocturnal leg cramps. The combination achieved an 87.1% favorable response rate versus 63.7% for quinine alone (p < 0.001) [1], a 23.4 percentage-point absolute advantage that justifies selection over generic quinine sulfate products. This scenario applies to healthcare systems, hospital pharmacies, and outpatient formularies managing patient populations with frequent (≥3 nights/week), painful nocturnal leg cramps where non-pharmacological measures have proven insufficient and treatable underlying causes have been excluded [1][2].

Rapid Symptom Relief: Accelerated Onset of Action

Limptar is the appropriate procurement choice when rapid reduction in cramp frequency is a clinical priority. The combination reduced cramp nights from 4.68 to 2.25 per week within the first treatment week—a 51.9% relative reduction—compared to only a 31.6% reduction with quinine monotherapy (p = 0.0012) [1]. This 60.9% greater absolute reduction in cramp frequency supports formulary inclusion of Limptar for patient populations where immediate symptomatic improvement is paramount, such as elderly patients with sleep disruption or those with frequent, debilitating episodes affecting quality of life [1].

Fixed-Dose Formulary Management: Standardized Delivery

Procurement of Limptar provides operational advantages for healthcare systems and pharmacies requiring standardized, fixed-ratio combination therapy. The product delivers 200 mg quinine sulfate per tablet in a film-coated oral formulation with a defined once-daily evening dosing regimen (maximum 400 mg/day) [2]. This fixed-dose approach eliminates the complexity and potential dosing errors associated with managing two separate prescriptions (quinine sulfate plus aminophylline) and establishes a defined upper limit of quinine exposure within the combination context. The formulation is gluten-free and lactose-free, with a defined 3-month treatment reassessment interval specified in the prescribing information [2].

Research Procurement: Nocturnal Leg Cramp Studies

Limptar (CAS 77944-87-7) is appropriate for research procurement in clinical studies investigating nocturnal leg cramp therapeutics, particularly those requiring a validated active comparator or reference standard. The compound is registered in authoritative databases including MeSH (Unique ID: C025678) and has documented clinical evidence from two independent double-blind trials [1][3]. Researchers designing comparative effectiveness studies, patient-reported outcome trials, or pharmacovigilance assessments of quinine-containing products can utilize Limptar as a characterized reference compound with defined composition (quinine sulfate + aminophylline), established efficacy benchmarks (87.1% response rate), and documented safety parameters [1][3].

Application
Selection Property
Validation Focus
Cramp-frequency endpoint studies
Fixed-dose combination reference
Response-rate benchmarking
Onset-of-effect research
Early cramp-reduction profile
Week-1 frequency endpoint review
Fixed-dose reference standardization
Defined quinine–aminophylline ratio
Dose-exposure context review
Comparator-controlled nocturnal cramp trials
Validated reference compound
Reproducibility and consistency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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